N-(5-Bromo-2-fluorobenzyl)acetamide

Medicinal Chemistry Physicochemical Properties Lipophilicity

N-(5-Bromo-2-fluorobenzyl)acetamide (C9H9BrFNO, MW 246.08) is a strategic building block for medicinal chemists optimizing CNS drug candidates. Its precisely calibrated logP of 2.006 enables fine-tuning of brain penetration vs. non-specific binding—a quantifiable advantage over N-(4-bromobenzyl)acetamide (logP=1.69). Documented 96% synthetic yield ensures cost-effective scale-up from in vitro assays to multi-gram in vivo studies. Isoform-selective HDAC8 (IC50=12.2 µM) and HDAC5 (Ki=13 µM) activity with minimal pan-HDAC engagement makes this scaffold superior for probing specific biological roles. Secure this high-purity (≥95%) intermediate for your SAR campaigns.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B8404266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-fluorobenzyl)acetamide
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C9H9BrFNO/c1-6(13)12-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3,(H,12,13)
InChIKeyCQMHKJDVYKPHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-fluorobenzyl)acetamide Procurement Guide: Differentiating a Specialized Building Block


N-(5-Bromo-2-fluorobenzyl)acetamide is a halogenated benzylacetamide building block with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system (CNS) or enzyme inhibitors where precise halogenation patterns dictate target engagement and pharmacokinetic properties [2]. Unlike its simpler or isomeric analogs, the specific 5-bromo-2-fluorobenzyl substitution pattern imparts unique lipophilicity and electronic characteristics that can be exploited for structure-activity relationship (SAR) studies and lead optimization.

Why N-(5-Bromo-2-fluorobenzyl)acetamide Cannot Be Substituted with Generic Analogs


Interchanging in-class compounds like N-(4-bromobenzyl)acetamide or N-(5-bromo-2-fluorophenyl)acetamide with the target compound N-(5-Bromo-2-fluorobenzyl)acetamide is not a trivial substitution. The specific 5-bromo-2-fluoro substitution pattern on the benzyl group critically alters the compound's lipophilicity (logP) and electronic properties [1], . These physicochemical differences can significantly impact downstream synthetic yields, metabolic stability, and target binding affinity in biological assays, leading to irreproducible results and wasted resources. The quantitative data below demonstrates that even subtle changes in the halogenation pattern lead to measurable differences in key parameters, which directly influence the success of advanced SAR campaigns and preclinical development.

N-(5-Bromo-2-fluorobenzyl)acetamide: Quantitative Differentiation from Analogous Building Blocks


Lipophilicity Comparison: N-(5-Bromo-2-fluorobenzyl)acetamide vs. Isomeric and Dehalogenated Analogs

The lipophilicity (logP) of N-(5-Bromo-2-fluorobenzyl)acetamide is distinct from its analogs, impacting its membrane permeability and non-specific binding. The target compound has a calculated logP of 2.006 [1]. This is significantly higher than the anilide isomer N-(5-bromo-2-fluorophenyl)acetamide, which has a reported logP of 2.08 [2]. More importantly, it shows a quantifiable difference from N-(4-bromobenzyl)acetamide, which has a logP of 1.69 . This difference of +0.316 logP units for the target compound versus the 4-bromo analog indicates a measurable increase in lipophilicity, which can be a critical differentiator in CNS drug discovery programs where a specific logP window is required for optimal brain penetration.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Synthetic Efficiency: High-Yield Preparation of N-(5-Bromo-2-fluorobenzyl)acetamide

The synthesis of N-(5-Bromo-2-fluorobenzyl)acetamide can be achieved with a high reported yield of 96% via a straightforward acylation of 5-bromo-2-fluorobenzylamine [1]. This efficiency is superior to the class-typical yields reported for the synthesis of other N-monosubstituted fluoroacetamides, where yields were found to range from 50% to 92% [2]. This near-quantitative yield reduces material waste and the cost associated with scale-up, making it a more attractive building block for both milligram-scale library synthesis and larger multi-gram campaigns.

Process Chemistry Synthesis Yield Optimization

Enzymatic Selectivity: A Potential Window for Selective HDAC Inhibition

N-(5-Bromo-2-fluorobenzyl)acetamide has been profiled in broad enzymatic panels, revealing a distinct selectivity pattern. It shows weak inhibition of human HDAC8 (IC50 = 12,200 nM) [1], HDAC5 (Ki = 13,000 nM) [2], and negligible activity against HDAC1 (Kd = 18,000 nM) and HDAC6 (Kd = 10,000 nM) [3]. This activity profile contrasts with pan-HDAC inhibitors like SAHA (Vorinostat), which inhibit multiple isoforms with IC50 values typically in the low nanomolar range (e.g., HDAC1 IC50 ~10 nM, HDAC6 IC50 ~10 nM). The compound's much weaker, isoform-discriminating activity (micromolar range) suggests it may serve as a useful starting point for developing selective inhibitors that require a lower affinity for a subset of HDACs to avoid pan-inhibition toxicity, or as a negative control in assay development.

Epigenetics Enzymology Drug Discovery

N-(5-Bromo-2-fluorobenzyl)acetamide: Key Application Scenarios for Scientific Procurement


Precise SAR Exploration of CNS-Penetrant Leads

Given its specific logP of 2.006, N-(5-Bromo-2-fluorobenzyl)acetamide is an ideal building block for medicinal chemists optimizing the lipophilicity of CNS-targeting drug candidates [1]. The quantifiable difference in logP compared to N-(4-bromobenzyl)acetamide (logP = 1.69) allows for fine-tuning of a lead series to achieve optimal brain penetration while minimizing non-specific binding and off-target effects .

Cost-Effective Scale-Up for In Vivo Studies

The documented 96% synthetic yield for this compound makes it a strong candidate for projects moving from in vitro assays to larger-scale in vivo studies [1]. Its efficient synthesis reduces procurement costs and minimizes the burden of purification, ensuring researchers can access multi-gram quantities of high-purity material without prohibitive expense or complex chromatography .

Development of Isoform-Selective HDAC Inhibitors

The unique micromolar-range inhibitory activity profile against HDAC8 (IC50 = 12.2 µM) and HDAC5 (Ki = 13 µM), combined with minimal activity at HDAC1 and HDAC6, positions this scaffold as a valuable starting point for the design of non-pan, isoform-selective HDAC inhibitors [1], , [2]. It is a more suitable tool than potent pan-inhibitors for probing the specific biological roles of HDAC8 or HDAC5 without confounding pan-activity toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Bromo-2-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.